molecular formula C14H25N3O2 B2710947 N-(tert-butyl)-4-(cyclopropanecarboxamido)piperidine-1-carboxamide CAS No. 1798176-52-9

N-(tert-butyl)-4-(cyclopropanecarboxamido)piperidine-1-carboxamide

Cat. No.: B2710947
CAS No.: 1798176-52-9
M. Wt: 267.373
InChI Key: CORBXFBYEWVTJM-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(cyclopropanecarboxamido)piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure, incorporating a piperidine core dual-functionalized with tert-butylcarboxamide and cyclopropanecarboxamido groups, is frequently explored in the development of novel bioactive compounds. Structural analogs featuring the cyclopropanecarboxamido moiety have been investigated for their anti-cancer and anti-proliferative activities, suggesting potential utility for this compound in oncology research and cell cycle studies . Furthermore, the piperidine scaffold is a privileged structure in neuroscience, commonly found in molecules that target the central nervous system. This makes the compound a valuable candidate for researchers investigating new therapeutic approaches for neurological conditions. The specific stereochemistry and substitution pattern of the molecule can be critical for its interaction with biological targets, such as kinases or GPCRs, which are often implicated in disease progression . As a high-purity chemical tool, it enables scientists to probe complex biological pathways and validate new targets, driving forward the discovery of next-generation therapeutics.

Properties

IUPAC Name

N-tert-butyl-4-(cyclopropanecarbonylamino)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-14(2,3)16-13(19)17-8-6-11(7-9-17)15-12(18)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORBXFBYEWVTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-4-(cyclopropanecarboxamido)piperidine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a tert-butyl group and a cyclopropanecarboxamide moiety. Its molecular formula is C_{12}H_{20}N_{2}O_{2}, with a molecular weight of 224.3 g/mol. The structural characteristics contribute to its interaction with various biological targets, particularly in the context of kinase inhibition.

Research indicates that this compound functions primarily as an inhibitor of certain kinases. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer and metabolic disorders.

Inhibition of GSK-3β

One of the significant actions of this compound is its inhibitory effect on Glycogen Synthase Kinase 3 Beta (GSK-3β). Studies have shown that compounds similar to this compound exhibit IC50 values in the nanomolar range, indicating potent inhibitory activity against GSK-3β. For instance, related compounds have demonstrated IC50 values as low as 8 nM, suggesting that structural modifications can enhance potency .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
GSK-3β Inhibition Potent inhibitor with implications in cancer therapy and neurodegenerative diseases.
Cytotoxicity Evaluated in various cell lines; some derivatives showed minimal cytotoxic effects at therapeutic concentrations.
Selective Agonism Potential role as a selective GPR119 agonist, relevant for type II diabetes management .

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

  • GSK-3β Inhibition Study : A comparative analysis involving various derivatives demonstrated that modifications to the cyclopropanecarboxamide group significantly influenced inhibitory potency against GSK-3β. Compounds with cyclopropyl substituents exhibited enhanced activity compared to those with larger aliphatic groups .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed using HT-22 (hippocampal neuronal cells) and BV-2 (microglial cells). Most tested compounds did not significantly reduce cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .
  • Therapeutic Applications : The compound's potential as a selective GPR119 agonist has been investigated, showing promise in enhancing glucose-dependent insulin secretion, which is beneficial for type II diabetes treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a piperidine-1-carboxamide backbone with several analogs. Key structural variations among these compounds include:

  • Substituents at the N-position : The tert-butyl group in the target compound contrasts with acetyl (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate in ) or aryl groups (e.g., N-(3-fluorophenyl) in ).
  • Substituents at the 4-position: The cyclopropanecarboxamido group distinguishes it from 2-oxo-2-(phenylamino)ethyl () or benzimidazolone derivatives ().

Physicochemical Properties

Compound *LogP Molecular Weight (g/mol) Key Functional Groups
Target Compound ~2.5 ~309.4 tert-butyl, cyclopropanecarboxamido
tert-butyl (1-acetylpiperidin-4-yl)carbamate 1.8 242.3 acetyl, tert-butyl
N-(3-fluorophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide 3.1 368.4 3-fluorophenyl, benzimidazolone
4h () 2.3 277.3 2-oxo-2-(phenylamino)ethyl

*Estimated using fragment-based methods.

Research Implications and Gaps

  • Advantages of Target Compound :
    • The cyclopropane ring may confer metabolic stability due to strain-induced resistance to enzymatic cleavage.
    • The tert-butyl group could improve blood-brain barrier penetration compared to polar substituents in analogs like PF3845 .
  • Limitations: No direct pharmacological data are available in the provided evidence, necessitating further in vitro/in vivo studies. Synthetic scalability of cyclopropanecarboxamido incorporation requires optimization (e.g., avoiding ring-opening side reactions).

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